molecular formula C5H12N2O B146665 1,3-Diethylurea CAS No. 623-76-7

1,3-Diethylurea

Cat. No.: B146665
CAS No.: 623-76-7
M. Wt: 116.16 g/mol
InChI Key: ZWAVGZYKJNOTPX-UHFFFAOYSA-N
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Description

1,3-Diethylurea is an organic compound with the molecular formula C5H12N2O. It is a derivative of urea, where two ethyl groups are substituted at the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

1,3-Diethylurea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,3-Diethylurea has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diethylurea involves its interaction with various molecular targets. It can form stable hydrogen bonds with proteins and receptors, influencing their activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1,3-Diethylurea can be compared with other urea derivatives such as:

  • 1,3-Dimethylurea
  • 1,3-Diphenylurea
  • N,N’-Dimethylurea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific ethyl substitutions, which confer distinct reactivity and application profiles .

Properties

IUPAC Name

1,3-diethylurea
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InChI

InChI=1S/C5H12N2O/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAVGZYKJNOTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90211365
Record name Urea, N,N'-diethyl (9CI)
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 1,3-Diethylurea
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CAS No.

623-76-7
Record name N,N′-Diethylurea
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Record name sym-Diethylurea
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Record name 1,3-Diethylurea
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Record name Urea, N,N'-diethyl (9CI)
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Record name 1,3-diethylurea
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Record name SYM-DIETHYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone:

    • Infrared (IR) spectroscopy: Studies show characteristic peaks corresponding to N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band) vibrations, confirming its structure [, , ].

    A: 1,3-diethylurea is a relatively stable compound. It has been used as a co-catalyst in palladium-catalyzed amination reactions of allylic alcohols [, ]. Its role is attributed to the formation of a cooperative hydrogen-bonding array with the hydroxyl group of the allyl alcohol, which in turn strengthens the hydrogen bond between the alcohol and the palladium complex []. This interaction facilitates the oxidative addition step, crucial for the reaction's progress. The specific reaction conditions and material compatibility haven't been extensively detailed in the provided abstracts.

    A: this compound acts as a co-catalyst in palladium-catalyzed amination reactions, specifically in the direct activation of allylic alcohols [, ]. This catalytic activity is attributed to its ability to form hydrogen bonds. DFT calculations revealed that this compound creates a hydrogen-bonding network with both the allyl alcohol substrate and the phosphoramidite palladium catalyst []. This network facilitates the crucial C-O oxidative addition step, effectively lowering the activation energy barrier and promoting the reaction. Notably, this system offers a "greener" approach as it utilizes readily available allyl alcohols and produces water as the sole byproduct []. This catalytic system holds potential applications in fine chemical synthesis, particularly for pharmaceuticals and fragrances, due to its ability to activate biomass-derived terpenols [].

    A: Computational chemistry plays a significant role in understanding the interactions of this compound with other molecules. For example, Density Functional Theory (DFT) calculations were employed to elucidate the mechanism of palladium-catalyzed amination reactions using this compound as a co-catalyst []. These calculations revealed the formation of a crucial hydrogen-bonding network between this compound, the allyl alcohol substrate, and the palladium catalyst, providing insights into the reaction mechanism at a molecular level.

    A: While specific SAR studies for this compound weren't described in the provided research, related studies on its interaction with nitrobenzene anion radicals can provide insights []. These studies demonstrated that increasing the electron-donating capacity of this compound through structural modifications could enhance its binding affinity to the anion radicals []. This suggests that modifications altering its hydrogen bond donating ability could significantly influence its interaction with other molecules. Further research focused on systematic structural changes is needed to establish a comprehensive SAR profile.

    ANone: While specific stability data isn't available in the provided abstracts, this compound is generally considered stable under standard conditions. There's no mention of specific formulation strategies for this compound in the provided research.

    ANone: The provided research focuses primarily on the physicochemical properties and catalytic applications of this compound. Information regarding its pharmacological properties (PK/PD, efficacy, toxicity), drug delivery aspects, biomarkers, analytical method validation, environmental impact, dissolution, or alternatives is not discussed in the provided abstracts. Further research is needed to explore these aspects.

    A: Early research on this compound focused on its synthesis and fundamental properties []. Later studies explored its physicochemical behavior in solution, including its apparent molar volume in various solvents like water, methanol, and alkali chloride solutions [, ]. These studies provided insights into its interactions with different solvent environments. More recently, this compound gained attention as a co-catalyst in organic synthesis, particularly in palladium-catalyzed reactions [, ]. This application highlights its potential in developing efficient and environmentally friendly synthetic methodologies.

    A: Research on this compound bridges several disciplines. Its use as a co-catalyst in palladium-catalyzed reactions exemplifies a synergy between organic chemistry and catalysis [, ]. Moreover, understanding its interactions with biological systems, like its influence on myosin activity, connects it to biochemistry and biophysics []. Computational chemistry plays a crucial role in deciphering the mechanisms of its interactions at a molecular level, providing a theoretical foundation for its observed properties [, ]. Such interdisciplinary research is crucial for advancing our understanding and expanding the applications of this versatile compound.

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